molecular formula C19H30N2O3 B2660656 tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate CAS No. 1779124-99-0

tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate

Numéro de catalogue: B2660656
Numéro CAS: 1779124-99-0
Poids moléculaire: 334.46
Clé InChI: VYPSQDQOYLZIGV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate is a piperidine derivative featuring a 4-substituted piperidine core. The molecule contains a tert-butyl carbamate group attached to a methyl substituent at the 4-position of the piperidine ring, alongside a 3-methoxybenzyl group. This compound is structurally characterized by:

  • Piperidine scaffold: A six-membered nitrogen-containing heterocycle.
  • 3-Methoxybenzyl substituent: A benzyl group with a methoxy (-OCH₃) group at the meta position, contributing to electron-donating effects and moderate lipophilicity.
  • tert-Butyl carbamate: A protective group for amines, enhancing stability during synthetic processes.

This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or central nervous system (CNS) agents, where piperidine derivatives are common pharmacophores .

Propriétés

IUPAC Name

tert-butyl N-[[4-[(3-methoxyphenyl)methyl]piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-14-19(8-10-20-11-9-19)13-15-6-5-7-16(12-15)23-4/h5-7,12,20H,8-11,13-14H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPSQDQOYLZIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and yield.

Analyse Des Réactions Chimiques

tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Neuropharmacology

Research indicates that this compound may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that related compounds can act as inhibitors of β-secretase and acetylcholinesterase, enzymes involved in the pathogenesis of Alzheimer's disease. These inhibitors prevent the aggregation of amyloid-beta peptides, which are implicated in neuronal toxicity and cognitive decline .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that play roles in various biochemical pathways. For instance, it has shown potential as a β-secretase inhibitor, which is crucial for reducing amyloid plaque formation in Alzheimer’s disease models . Additionally, its interaction with acetylcholinesterase suggests a dual mechanism that could be beneficial in treating cognitive impairments associated with neurodegenerative disorders.

Case Study 1: Protective Effects Against Amyloid Beta Toxicity

A study conducted on astrocytes exposed to amyloid beta 1-42 demonstrated that the compound could reduce cell death and inflammation markers such as TNF-α. This suggests a protective role against oxidative stress induced by amyloid beta, highlighting its potential utility in developing treatments for Alzheimer's disease .

Case Study 2: In Vivo Efficacy

In vivo studies using scopolamine-induced memory impairment models showed moderate protective effects when administered the compound. While results indicated some efficacy compared to standard treatments like galantamine, further research is necessary to optimize its bioavailability and therapeutic effectiveness .

Mécanisme D'action

The mechanism of action of tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Aromatic vs. Aliphatic Substituents

  • tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate: The 3-methoxybenzyl group provides aromaticity and moderate hydrophobicity (logP ~2–3 estimated). The methoxy group enhances solubility in polar solvents compared to non-substituted benzyl analogs.
  • Chlorine’s steric bulk at the ortho position may reduce conformational flexibility compared to the meta-methoxy analog .
  • tert-Butyl [4-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate (): The cyclobutylmethyl substituent is aliphatic, significantly increasing hydrophobicity (predicted logP >3) and rigidity. This may enhance membrane permeability but reduce solubility in aqueous media .

Heterocyclic Substituents

  • tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate (): The pyridinylmethyl group introduces a basic nitrogen, improving water solubility via protonation at physiological pH. This modification is advantageous for targeting ionizable receptors but may limit blood-brain barrier penetration .

Electronic and Steric Effects

  • tert-Butyl [4-(4-methoxyphenyl)piperidin-4-yl]methylcarbamate (): The 4-methoxyphenyl group (directly attached to piperidine) lacks the methylene spacer present in the target compound’s benzyl group.
  • tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate (): The 2-methoxyethyl substituent is a flexible, ether-containing chain. Predicted pKa = 12.72 suggests weaker basicity compared to aromatic analogs, influencing solubility and reactivity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Substituent Type Key Properties
Target Compound C₁₉H₃₀N₂O₃ 334.45 g/mol 3-Methoxybenzyl Moderate logP, polarizable aryl
[4-(2-Chlorobenzyl) analog] () C₁₈H₂₇ClN₂O₂ 338.88 g/mol 2-Chlorobenzyl Higher logP, electron-withdrawing
[4-(2-Methoxyethyl) analog] () C₁₄H₂₈N₂O₃ 272.38 g/mol 2-Methoxyethyl Lower MW, flexible chain, pKa 12.72
[4-(Cyclobutylmethyl) analog] () C₁₇H₃₂N₂O₂ 296.45 g/mol Cyclobutylmethyl High rigidity, increased hydrophobicity

Activité Biologique

tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate is a compound that has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H30N2O3
  • Molecular Weight : 334.45 g/mol
  • CAS Number : 1774898-87-1

The compound features a piperidine ring substituted with a methoxybenzyl group and a tert-butyl carbamate moiety, which may influence its pharmacokinetic and pharmacodynamic properties.

The biological activity of tert-butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate is primarily linked to its interaction with neurotransmitter systems and potential inhibition of specific enzymes. Research indicates that similar carbamate compounds often act as reversible inhibitors of acetylcholinesterase (AChE), which plays a crucial role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling, which is essential for cognitive functions and neuromuscular transmission .

Biological Activities

  • Neuropharmacological Effects
    • Cholinesterase Inhibition : As noted, compounds with a carbamate structure can inhibit AChE, potentially leading to therapeutic effects in conditions like Alzheimer's disease. Studies have shown that certain derivatives exhibit varying degrees of AChE inhibition, with IC50 values suggesting moderate potency .
    • Cytotoxicity : Preliminary studies indicate mild cytotoxic effects on HepG2 cells, suggesting that the compound might have implications for cancer treatment by inducing apoptosis in tumor cells .
  • Antimicrobial Activity
    • Research has suggested that related piperidine derivatives possess antibacterial properties against Gram-positive bacteria, including resistant strains. This suggests potential applications in treating infections caused by drug-resistant organisms .

Case Study 1: Neurotoxicity Assessment

A study evaluated the neurotoxic effects of various carbamate pesticides, highlighting that compounds structurally related to tert-butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate can exhibit significant cholinergic toxicity. The study found that exposure to these compounds led to observable behavioral changes and biochemical alterations in rat models .

Case Study 2: Cancer Cell Line Studies

In vitro studies using HepG2 liver cancer cells demonstrated that certain analogs of the compound could inhibit cell proliferation. The mechanism was linked to enhanced AChE inhibition leading to increased oxidative stress within the cells .

Data Summary Table

Biological ActivityObservationsReferences
Cholinesterase InhibitionModerate inhibition with varying IC50 values
CytotoxicityMild cytotoxic effects on HepG2 cells
Antimicrobial ActivityEffective against certain Gram-positive bacteria
NeurotoxicityBehavioral changes observed in animal models

Q & A

Q. What are the key synthetic routes and critical reaction conditions for synthesizing tert-Butyl [4-(3-methoxybenzyl)piperidin-4-yl]methylcarbamate?

  • Methodological Answer: The synthesis typically involves multi-step reactions starting with the condensation of 3-methoxybenzyl halides with 4-N-BOC-aminopiperidine derivatives. A reductive amination step using sodium cyanoborohydride (NaBH3CN) or hydrogenation (H2/Pd-C) is critical for forming the piperidine-benzyl linkage. The tert-butyl carbamate group is introduced via a Boc-protection strategy using di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with a base like triethylamine (TEA). Key conditions include inert atmosphere (N2/Ar), controlled temperatures (0–25°C), and anhydrous solvents to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) confirms structural integrity, with diagnostic signals for the tert-butyl group (δ ~1.4 ppm, singlet) and methoxybenzyl protons (δ ~3.8 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 349.2382). Infrared (IR) spectroscopy identifies carbamate C=O stretches (~1680–1700 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) and C18 columns .

Q. What solvents and catalysts are commonly used in its synthesis?

  • Methodological Answer: Polar aprotic solvents like DCM or tetrahydrofuran (THF) are preferred for Boc-protection steps due to their compatibility with TEA. Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation, while NaBH3CN facilitates reductive amination. Acidic workup (e.g., 1M HCl) quenches reactions, and silica gel chromatography (hexane/ethyl acetate) purifies intermediates .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer: Store in airtight containers under inert gas (argon) at –20°C to prevent degradation. Protect from moisture (use desiccants) and light (amber glassware). Monitor for decomposition via periodic TLC or NMR, especially if exposed to ambient conditions .

Advanced Research Questions

Q. How can reaction yields be optimized during the reductive amination step?

  • Methodological Answer: Optimize stoichiometry (1.2–1.5 equivalents of NaBH3CN) and pH (buffered at pH 5–6 using acetic acid). Use molecular sieves to scavenge water. Test alternative reducing agents (e.g., STAB) or microwave-assisted synthesis for faster kinetics. Monitor by LC-MS to identify byproducts (e.g., over-reduction or dimerization) .

Q. What mechanistic insights explain the regioselectivity of the methoxybenzyl group attachment?

  • Methodological Answer: Regioselectivity arises from steric and electronic effects: the 3-methoxy group directs electrophilic substitution to the para position on the benzyl ring. Density Functional Theory (DFT) calculations can model transition states, while NOESY NMR confirms spatial orientation of substituents. Competitive experiments with isotopically labeled intermediates (e.g., ¹³C-methoxy) validate pathways .

Q. How can biological activity assays be designed to evaluate its pharmacological potential?

  • Methodological Answer: Use in vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays) with IC50 determination. For receptor binding studies, employ radioligand displacement (e.g., ³H-labeled antagonists) on membrane preparations. In vivo efficacy requires pharmacokinetic profiling (Cmax, t½) in rodent models, paired with toxicity screening (MTT assay for cytotoxicity) .

Q. How should conflicting spectral data (e.g., NMR shifts) be resolved?

  • Methodological Answer: Re-run NMR in deuterated DMSO-d6 or CDCl3 to assess solvent effects. Compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations). Use 2D techniques (HSQC, HMBC) to assign ambiguous peaks. Cross-validate with independent synthesis batches or alternative derivatives (e.g., replacing methoxy with ethoxy) .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodological Answer: Lyophilize the compound to remove residual solvents and store under vacuum-sealed conditions. Add stabilizers (e.g., BHT for radical inhibition). Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. For air-sensitive intermediates, use glovebox techniques .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.